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Chloroprothixene sulfoxide

Cat. No.: B13441866
CAS No.: 16260-06-3
M. Wt: 331.9 g/mol
InChI Key: FIRHWYHHSBEFJB-AUWJEWJLSA-N
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Description

Historical Context of Thioxanthene (B1196266) Biotransformation Pathways

The study of thioxanthene biotransformation dates back to the mid-20th century, following the synthesis and introduction of the first thioxanthene antipsychotic, chlorprothixene (B1288), in 1959. wikipedia.orgnih.gov Thioxanthenes are a class of tricyclic compounds structurally related to phenothiazines, differing by the substitution of a carbon atom for the nitrogen in the central ring. nih.govcambridge.org This structural change has significant pharmacological implications, including the potential for stereoisomerism. cambridge.org

Early research into the metabolism of thioxanthenes, like their phenothiazine (B1677639) predecessors, focused on identifying the chemical changes these drugs undergo within the body to facilitate their excretion. Initial studies in both rats and humans revealed that chlorprothixene is metabolized to more water-soluble compounds. karger.com Key metabolic pathways identified for thioxanthenes include sulfoxidation, N-dealkylation, and glucuronidation. frontiersin.org For instance, the metabolism of clopenthixol (B1202743), another thioxanthene, results in the formation of N-dealkyl-clopenthixol and clopenthixol sulfoxide (B87167). mdpi.com These early investigations laid the groundwork for a more detailed understanding of how the body processes this class of drugs.

Defining the Role of Metabolite Research in Understanding Drug Disposition and Fate

Metabolite research is a cornerstone of pharmacology, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.gov The study of a drug's metabolites—the intermediate or end products of its metabolism—is essential for several reasons. Firstly, it helps to elucidate the complete journey of a drug within a biological system, from administration to elimination. openaccessjournals.comfrontiersin.org Secondly, metabolites can possess their own pharmacological activity, sometimes even greater than the parent drug, or they can be responsible for adverse effects and toxicity. nih.govopenaccessjournals.com

Pharmacometabolomics, a sub-discipline of metabolomics, specifically aims to evaluate small molecule metabolites in biological fluids like plasma and urine to understand the mechanisms that predict and reflect a drug's efficacy and toxicity. researchgate.net This field is instrumental in the development of new drugs, helping to optimize lead compounds for favorable pharmacokinetic and pharmacodynamic properties and to minimize potential safety liabilities. nih.gov By comparing the metabolic fate of drug candidates in humans and animal models, researchers can ensure that preclinical safety assessments adequately cover human metabolites. nih.gov Ultimately, understanding the metabolic profile of a drug is crucial for personalized medicine, allowing for the tailoring of drug therapies to an individual's unique metabolic capacity. openaccessjournals.com

Significance of Chlorprothixene Sulfoxide as a Principal Metabolite in Biological Systems

Chlorprothixene sulfoxide is a major metabolite of chlorprothixene, formed through the oxidation of the sulfur atom in the thioxanthene ring. karger.comobolibrary.org This biotransformation is a key step in the body's process of making the drug more water-soluble to facilitate its excretion in urine and feces. karger.comnih.govleuphana.de The presence of chlorprothixene sulfoxide in various body fluids, including blood, bile, and urine, underscores its importance as a principal product of chlorprothixene metabolism. oup.com

Current State of Knowledge and Identification of Key Research Frontiers for Chlorprothixene Sulfoxide

Current knowledge about chlorprothixene sulfoxide is primarily centered on its role as a major metabolite of chlorprothixene and its detection in biological fluids. karger.comoup.comcapes.gov.br Analytical techniques such as spectrophotometry, thin-layer chromatography, gas-liquid chromatography, and more recently, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been developed for its identification and quantification. oup.comcapes.gov.brresearchgate.netresearchgate.net

However, several key research frontiers remain to be explored. A deeper understanding of the specific enzymes responsible for the sulfoxidation of chlorprothixene is needed. While cytochrome P450 enzymes are known to be involved in the metabolism of many antipsychotics, the specific isozymes that catalyze this particular reaction for chlorprothixene are not fully characterized. frontiersin.orgtaylorandfrancis.com

Further investigation into the potential pharmacological or toxicological activity of chlorprothixene sulfoxide itself is warranted. While some metabolites of other thioxanthenes have been shown to possess biological activity, the specific effects of chlorprothixene sulfoxide are not well-defined. mdpi.com Additionally, exploring the comparative metabolism of chlorprothixene across different species in greater detail could provide valuable insights for preclinical drug development.

Finally, the application of advanced metabolomics approaches could offer a more comprehensive picture of the metabolic network affected by chlorprothixene and its sulfoxide metabolite. researchgate.netnih.gov This could lead to the discovery of novel biomarkers for drug response and toxicity, ultimately contributing to a more personalized and safer use of chlorprothixene.

Data Tables

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClNOS B13441866 Chloroprothixene sulfoxide CAS No. 16260-06-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16260-06-3

Molecular Formula

C18H18ClNOS

Molecular Weight

331.9 g/mol

IUPAC Name

(3Z)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C18H18ClNOS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7-

InChI Key

FIRHWYHHSBEFJB-AUWJEWJLSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Origin of Product

United States

Elucidation of Metabolic Pathways and Biotransformation Mechanisms Leading to Chlorprothixene Sulfoxide Formation

The conversion of chlorprothixene (B1288) to its sulfoxide (B87167) derivative is a key metabolic step. This process can be driven by both enzymatic and non-enzymatic reactions.

Enzymatic and Non-Enzymatic Sulfoxidation Processes of Chlorprothixene

The formation of chlorprothixene sulfoxide is primarily an oxidative process targeting the sulfur atom within the thioxanthene (B1196266) ring structure. While enzymatic catalysis within the body is the main route, non-enzymatic processes have also been observed for structurally similar compounds. For the related phenothiazine (B1677639) drug, chlorpromazine (B137089), sulfoxide formation can be induced by light, suggesting a potential for non-enzymatic pathways. mdpi.com The enzymatic oxidation of various phenothiazines to their corresponding sulfoxides can be catalyzed by nitric oxide and related nitrogen oxides, with the phenothiazine cation radical being a reactive intermediate. rsc.org

Identification of Cytochrome P450 Isoforms or Other Enzyme Systems Involved in Sulfoxide Formation (Mechanistic Studies)

The enzymatic sulfoxidation of chlorprothixene is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics. nih.govacnp.orgmdpi.com While the specific CYP isoforms responsible for chlorprothixene sulfoxidation have not been definitively identified in the available literature, data from related compounds offer valuable insights. For many psychotropic medications, CYP2D6 and CYP3A4 are major players in their metabolism. researchgate.netaustinpublishinggroup.com For instance, studies on the phenothiazine antipsychotic chlorpromazine suggest that its sulfoxidation is catalyzed by cytochrome P-450. nih.gov This is further supported by research on other drugs, where CYP enzymes are known to mediate sulfoxidation reactions. mdpi.com Microbial models of mammalian metabolism have also implicated cytochrome P-450 in the sulfoxidation of compounds like methdilazine (B156362) and chlorpromazine. nih.gov

Characterization of Reaction Kinetics and Co-factor Requirements in in vitro Systems

Comparative Metabolic Profiling of Chlorprothixene Sulfoxide Across Diverse Biological Models

The metabolism of chlorprothixene, including the formation of its sulfoxide, exhibits species-specific differences.

Analysis in Animal Models (e.g., rat, dog)

Studies have identified chlorprothixene sulfoxide as a metabolite in both rats and dogs. nih.govdoi.org In these animal models, unchanged chlorprothixene, its sulfoxide derivative, and N-demethyl sulfoxide have been detected in the urine. nih.gov A comparative study on the phenolic metabolites of chlorprothixene in humans and dogs revealed that while both species excrete the sulfoxide, there are significant differences in other metabolic pathways. nih.gov For example, phenolic metabolites were predominant in dog feces, whereas they constituted a smaller fraction of extractable metabolites in human urine. nih.gov

Below is a table summarizing the identified metabolites of chlorprothixene in different species.

MetaboliteHumanRatDog
Chlorprothixene Sulfoxide
N-desmethylchlorprothixene
6-hydroxy-chlorprothixene
7-hydroxy-chlorprothixene
5-hydroxy-chlorprothixene
N-demethyl sulfoxide

Investigation in Hepatic Microsomal or Cellular Systems

Hepatic microsomal and cellular systems are valuable in vitro tools for investigating drug metabolism. frontiersin.orgmdpi.com The metabolism of the structurally related compound chlorpromazine has been studied in liver microsomal enzyme systems. nih.gov Such systems allow for the elucidation of metabolic pathways and the identification of the enzymes involved in a controlled environment. While specific studies on chlorprothixene sulfoxidation in a variety of hepatic microsomal systems are not detailed in the provided search results, it is a standard methodology to assess species differences in drug metabolism. researchgate.netsemanticscholar.org For example, the enzymatic formation of chlorpromazine sulfoxide has been demonstrated in guinea pig liver microsomes. nih.gov

Subsequent Biotransformation of Chlorprothixene Sulfoxide

Chlorprothixene sulfoxide is not an end-stage metabolite and can undergo further biotransformation. A key subsequent metabolic pathway is N-demethylation. The N-demethyl sulfoxide of chlorprothixene has been identified in the urine of treated dogs and rats. nih.gov This indicates that after the initial sulfoxidation of the thioxanthene ring, the N,N-dimethylaminopropyl side chain can be modified. For the analogous compound chlorpromazine, further hydroxylation of the ring structure can also occur, leading to metabolites such as 7-hydroxychlorpromazine (B195717) sulfoxide. nih.gov

N-Demethylation Pathways of the Sulfoxide Metabolite

Following its formation, chlorprothixene sulfoxide can undergo further biotransformation. One of the key pathways is N-demethylation, which involves the removal of a methyl group from the dimethylamino side chain. This reaction is also catalyzed by cytochrome P450 enzymes. The product of this pathway is N-desmethylchlorprothixene sulfoxide, which has been identified in the urine of animals treated with chlorprothixene. nih.gov This metabolite is more polar than chlorprothixene sulfoxide, facilitating its excretion from the body.

The enzymatic process of N-demethylation of phenothiazine-like compounds is known to be mediated by several CYP isozymes, with CYP1A2 and CYP3A4 playing a significant role in the N-demethylation of the similar compound thioridazine (B1682328). uqu.edu.sa

Further Oxidative Transformations, Including N-Oxide Formation

In addition to N-demethylation, the sulfoxide metabolite may be subject to further oxidative transformations. One such possibility is the formation of an N-oxide. This reaction involves the oxidation of the nitrogen atom in the side chain. While direct evidence for the N-oxidation of chlorprothixene sulfoxide is not extensively documented, the synthesis of N-oxides of other phenothiazine antipsychotic agents has been reported, suggesting it is a plausible metabolic pathway. nih.gov The formation of N-oxides further increases the water solubility of the metabolite, aiding in its elimination.

Conjugation Reactions of Chlorprothixene and its Sulfoxide Metabolites (e.g., glucuronidation, if mechanistically relevant to metabolite fate)

Phase II metabolism, specifically conjugation reactions, plays a crucial role in the detoxification and excretion of chlorprothixene and its metabolites. drughunter.com Glucuronidation is a major Phase II pathway where glucuronic acid is attached to the drug or its metabolites, significantly increasing their water solubility. wikipedia.org

While hydroxylation of the chlorprothixene molecule is a prerequisite for direct glucuronide conjugation, the increased polarity of the sulfoxide metabolite may also make it a substrate for conjugation reactions. nih.gov However, the primary route for glucuronidation in chlorprothixene metabolism appears to follow hydroxylation of the parent compound or its other metabolites. nih.gov The resulting glucuronide conjugates are then readily excreted in the urine and feces. nih.gov

Table 2: Identified Metabolites of Chlorprothixene

MetaboliteMetabolic Pathway
Chlorprothixene SulfoxideSulfoxidation
N-Desmethylchlorprothixene SulfoxideN-Demethylation of Sulfoxide
Hydroxylated MetabolitesHydroxylation
Glucuronide ConjugatesGlucuronidation

Advanced Analytical Methodologies for Quantitative and Qualitative Determination of Chlorprothixene Sulfoxide in Biological Matrices

Chromatographic Techniques for Metabolite Separation and Quantification

Chromatographic methods are fundamental to the analysis of chlorprothixene (B1288) sulfoxide (B87167), providing the necessary separation from the parent drug and other metabolites, which is a prerequisite for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., Ultraviolet, Amperometric)

High-Performance Liquid Chromatography (HPLC) stands out as a rapid, sensitive, and selective method for the assay of chlorprothixene and its sulfoxide metabolite in human plasma. nih.gov A well-established reversed-phase HPLC method utilizes a cyano column for the separation of these compounds. nih.gov

The analytical process typically involves the extraction of the compounds from an alkalinized plasma sample using an organic solvent mixture, such as heptane-isoamyl alcohol (99:1), with an internal standard like thioridazine (B1682328) added for precise quantification. nih.gov The separation is then achieved using a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.02 M potassium dihydrogen phosphate pH 4.5) in a 60:40 ratio. nih.gov

Ultraviolet (UV) Detection: UV detection is a common and robust modality for the quantification of chlorprothixene sulfoxide. Detection is typically set at a wavelength of 229 nm. nih.gov This method has been shown to resolve the sulfoxide metabolite from the parent chlorprothixene and the N-desmethyl metabolite effectively. nih.gov Quantification is based on peak height ratios, and the method demonstrates good linearity and recovery. nih.gov Research has shown that the sulfoxide is often the predominant plasma component following both therapeutic administration and overdose situations. nih.gov

Amperometric Detection: High-performance liquid chromatography with oxidative amperometric detection using a glassy carbon electrode has also been evaluated for the analysis of chlorprothixene and its metabolites. While this technique shows comparable sensitivity and precision to UV detection for chlorprothixene itself, it is less effective for the sensitive measurement of the chlorprothixene sulfoxide metabolite. nih.gov Endogenous interferences in biological samples can limit the sensitivity for the sulfoxide to levels less than 100 ng/ml, restricting the utility of this specific detection method for the metabolite. nih.gov

ParameterCondition/ValueSource
Chromatography ModeReversed-Phase HPLC nih.gov
Stationary PhaseCyano column nih.gov
Mobile PhaseAcetonitrile-0.02 M potassium dihydrogen phosphate pH 4.5 (60:40) nih.gov
Detection (UV)229 nm nih.gov
Concentration Range5.0-50.0 ng/ml nih.gov
Recovery (Sulfoxide)90% nih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) or Other Detectors

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification and quantification of drug metabolites in biological samples. While specific detailed protocols for the GC-MS analysis of chlorprothixene sulfoxide are not as extensively documented as HPLC methods, the use of gas-liquid chromatography for the qualitative identification of both chlorprothixene and its sulfoxide metabolite has been confirmed in toxicological studies. nih.gov

The analysis of structurally related compounds, such as other tricyclic drugs and their metabolites, by GC-MS is a well-established practice. google.com These methods typically involve an extraction of the analytes from the biological matrix, often followed by a derivatization step to increase the volatility and thermal stability of the compounds, making them amenable to GC analysis. jfda-online.com For instance, phenothiazines, which are structurally similar to thioxanthenes, and their metabolites are often analyzed by GC-MS. google.com The mass spectrometer provides highly specific fragmentation patterns, which serve as a chemical fingerprint for definitive identification of the metabolite.

Thin-Layer Chromatography (TLC) for Qualitative Identification

Thin-Layer Chromatography (TLC) is a valuable and straightforward technique for the qualitative identification of chlorprothixene sulfoxide in biological fluids. nih.govanalyticaltoxicology.com It serves as a rapid screening tool and is particularly useful in toxicological investigations. The separation of chlorprothixene and its various metabolites, including the sulfoxide, from urine and feces has been achieved through repeated TLC procedures. nih.gov

In practice, extracts from biological samples are spotted onto a TLC plate coated with an adsorbent material like silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase. The differential migration of the compounds up the plate allows for their separation. For visualization, various techniques can be employed, including viewing the plate under UV light, which can reveal the presence of UV-absorbing compounds like chlorprothixene sulfoxide. nih.gov The position of the spot, represented by its retention factor (Rf) value, can be compared to that of a known standard for identification. While primarily qualitative, TLC can be made semi-quantitative by using techniques like densitometry to measure the intensity of the spots. farmaciajournal.com

Spectroscopic and Spectrophotometric Approaches

Spectroscopic techniques offer alternative and sometimes complementary methods for the analysis of chlorpro-thixene sulfoxide, often capitalizing on the molecule's inherent properties of light absorption and fluorescence.

UV-Derivative Spectrophotometry for Selective Analysis

UV-Derivative Spectrophotometry is an analytical technique that enhances the selectivity of conventional UV spectrophotometry, making it suitable for the analysis of drugs in the presence of interfering substances. This method involves the mathematical differentiation of a zero-order UV absorption spectrum to generate first, second, or higher-order derivative spectra. jchemlett.comnih.gov This process can resolve overlapping spectral bands, allowing for the quantification of an individual component in a mixture without prior separation. jchemlett.com

While a specific method for the direct analysis of chlorprothixene sulfoxide using this technique is not prominently detailed, its application to the parent compound, chlorprothixene, has been established. nih.gov Furthermore, UV-derivative spectrophotometry has been successfully employed for the simultaneous determination of other drugs and their sulfoxide metabolites, such as levomepromazine (B1675116) and levomepromazine sulfoxide. researchgate.net In such methods, zero-crossing wavelengths in the derivative spectra are selected for the quantification of each compound, minimizing interference from the other. jchemlett.com Given these applications, it is a viable technique for the selective analysis of chlorprothixene sulfoxide, particularly in less complex matrices or after a partial separation step.

Spectrophotofluorometric Techniques for Enhanced Sensitivity

Spectrophotofluorometry is a highly sensitive technique that has been successfully applied to the determination of chlorprothixene and its sulfoxide metabolite in various biological fluids, including blood, bile, and urine. nih.gov This method is based on the principle that certain molecules, upon absorbing light at a specific wavelength, will emit light at a longer wavelength. This fluorescence is often highly specific to the compound of interest.

In the analysis of chlorprothixene and its sulfoxide, the procedure may involve an oxidation step, for example, using alkaline permanganate, which can enhance the fluorometric properties of the analytes. nih.gov The intensity of the emitted fluorescence is directly proportional to the concentration of the compound, allowing for precise quantification. This technique has been instrumental in determining the concentrations of chlorprothixene sulfoxide in post-mortem samples from overdose cases, demonstrating its utility in forensic toxicology. nih.gov

Biological FluidChlorprothixene Sulfoxide Concentration (mg/L)Source
Blood0.60 nih.gov
Bile7.0 nih.gov
Urine3.4 nih.gov

Method Development and Validation Strategies for Chlorprothixene Sulfoxide Analysis

The development and validation of analytical methods are critical for the accurate quantification of chlorprothixene sulfoxide in biological matrices. Validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. amazonaws.comwjarr.com Key parameters are assessed to ensure the reliability, quality, and consistency of the results. wjarr.com

Assessment of Linearity, Sensitivity (Limit of Detection, Limit of Quantification), and Range

Linearity and Range The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. amazonaws.com For the analysis of chlorprothixene sulfoxide in human plasma via high-performance liquid chromatography (HPLC), a linear relationship has been established over a concentration range of 5.0 to 50.0 ng/mL. nih.gov

Sensitivity (Limit of Detection, Limit of Quantification) Sensitivity is a measure of a method's ability to detect and quantify low concentrations of an analyte. It is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). wjarr.com

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. wjarr.com It can be determined based on visual evaluation, the signal-to-noise ratio (commonly 3:1), or the standard deviation of the response and the slope of the calibration curve. wjarr.comtbzmed.ac.ir

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov It is often established at a signal-to-noise ratio of 10:1 or by using the standard deviation of the response and the slope. wjarr.comnih.gov The LOQ is a critical parameter for bioanalytical assays, representing the lowest concentration on the calibration curve.

The following table illustrates typical validation parameters for an analytical method.

Evaluation of Selectivity and Specificity against Endogenous Interferences and Other Metabolites

Selectivity refers to the extent to which a method can determine a particular analyte in a complex mixture without interference from other components. iupac.org Specificity is the ultimate form of selectivity, implying that no other substance can contribute to the measured signal. iupac.org In bioanalytical chemistry, achieving high selectivity is paramount due to the complexity of matrices like plasma and urine.

For chlorprothixene sulfoxide, an analytical method must be able to distinguish it from:

The parent drug: Chlorprothixene.

Other metabolites: Such as N-desmethyl chlorprothixene. nih.gov

Endogenous compounds: Components naturally present in the biological matrix. nih.gov

Concomitantly administered drugs.

An HPLC method with ultraviolet (UV) detection has demonstrated the ability to chromatographically resolve chlorprothixene and its sulfoxide metabolite from the N-desmethyl metabolite. nih.gov However, the choice of detector can significantly impact selectivity. When an alternative technique, high-performance liquid chromatography with oxidative amperometric detection, was evaluated, it was found that endogenous interferences prevented the sensitive measurement of the sulfoxide metabolite. nih.gov This highlights the necessity of carefully selecting and validating detection methods to ensure there is no interference with the analyte of interest.

Precision and Accuracy Determination (Intra-day and Inter-day Variability)

Precision The precision of an analytical method describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. amazonaws.com It is typically expressed as the relative standard deviation (%RSD) and is evaluated at two levels:

Intra-day Precision (Repeatability): Assesses the variability of results within the same day, under the same operating conditions.

Inter-day Precision (Intermediate Precision): Assesses the variability across different days, which may include different analysts or equipment.

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. amazonaws.com It is often determined through recovery studies by analyzing a sample with a known concentration of the analyte and comparing the measured result to the true value. nih.gov The accuracy is typically expressed as the percent recovery or relative error (%RE).

For bioanalytical methods, precision and accuracy are commonly assessed by analyzing quality control (QC) samples at low, medium, and high concentration levels in at least five replicates.

Typical acceptance criteria for precision and accuracy in bioanalytical method validation are shown below.

ParameterLevelAcceptance Criteria
Precision (%RSD)Intra-day≤ 15% (≤ 20% at LOQ)
Inter-day≤ 15% (≤ 20% at LOQ)
Accuracy (%RE)Intra-dayWithin ±15% (±20% at LOQ)
Inter-dayWithin ±15% (±20% at LOQ)

Recovery Efficiency from Complex Biological Specimens (e.g., plasma, blood, urine, bile)

Recovery is a measure of the efficiency of the entire analytical process, particularly the sample preparation and extraction steps. nih.gov It compares the analytical response of an analyte extracted from a biological matrix to the response of a pure standard solution of the same concentration. nih.gov Incomplete recovery can lead to an underestimation of the analyte's concentration.

Biological matrices are inherently complex and variable, which can significantly impact extraction efficiency. nih.govunich.it Therefore, recovery must be determined for each type of biological specimen being analyzed. For the analysis of chlorprothixene sulfoxide in human plasma using a liquid-liquid extraction method, a recovery of 90% has been reported. nih.gov This high level of recovery indicates an efficient extraction process from plasma. The recovery should be consistent, precise, and reproducible across the concentration range.

Sample Preparation Techniques for Extraction and Enrichment of Chlorprothixene Sulfoxide

Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analyte before instrumental analysis. This step improves method sensitivity and selectivity. nih.gov

Liquid-Liquid Extraction Optimization

Liquid-liquid extraction (LLE) is a widely used sample preparation technique based on the principle of partitioning an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com The goal is to maximize the transfer of the analyte into the organic phase while leaving interfering substances in the aqueous phase.

A reported LLE method for extracting chlorprothixene sulfoxide from plasma involves:

Alkalinizing a 1.0 mL plasma sample. nih.gov

Adding an internal standard (thioridazine). nih.gov

Extracting with a mixture of heptane-isoamyl alcohol (99:1). nih.gov

The optimization of an LLE protocol involves several key factors:

Choice of Organic Solvent: The solvent should be selected based on the polarity of the analyte. chromatographyonline.com The relative hydrophobicity of a molecule can be estimated by its LogP value, which indicates its partitioning behavior between aqueous and organic phases. chromatographyonline.com

pH Adjustment: For ionizable compounds like chlorprothixene sulfoxide, adjusting the pH of the aqueous sample is critical. To maximize partitioning into the organic solvent, the analyte should be in its neutral, un-ionized form. chromatographyonline.com For basic compounds, the pH of the sample should be adjusted to be at least two pH units above the pKa. chromatographyonline.com

Solvent-to-Sample Ratio: A high ratio of organic solvent to aqueous sample can improve recovery. A ratio of 7:1 is often considered a generic optimum, though the ideal ratio depends on the partition coefficient of the analyte. elementlabsolutions.com

Salting-Out Effect: The addition of a high concentration of a simple salt (e.g., sodium sulfate) to the aqueous sample can decrease the solubility of the analyte in the aqueous phase, thereby driving more of it into the organic solvent and improving recovery. elementlabsolutions.com

Solid-Phase Extraction Applications

Solid-phase extraction (SPE) is a highly effective and widely utilized sample preparation technique for the isolation and concentration of analytes from complex biological matrices prior to chromatographic analysis. nih.gov This method offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. sigmaaldrich.com In the context of determining Chloroprothixene sulfoxide levels in biological samples such as plasma, urine, and hair, SPE plays a crucial role in removing endogenous interferences and improving the sensitivity and robustness of analytical methods.

The principle of SPE involves the partitioning of a compound between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent washing and elution solvents). The selection of the appropriate sorbent and solvent system is critical for achieving optimal recovery of the target analyte while minimizing the co-extraction of interfering substances. For a metabolite like Chlorprothixene sulfoxide, which possesses both lipophilic and polar characteristics, various SPE sorbents and elution protocols can be employed.

Sorbent Selection for Chlorprothixene Sulfoxide Extraction

The choice of sorbent is dictated by the physicochemical properties of Chlorprothixene sulfoxide and the nature of the biological matrix. Common SPE sorbents are based on silica or polymeric materials functionalized with different chemical groups to facilitate various retention mechanisms, including reversed-phase, normal-phase, and ion-exchange.

Table 1: Common Solid-Phase Extraction Sorbents for the Analysis of Antipsychotic Drug Metabolites

Sorbent Type Functional Group Retention Mechanism Typical Application for Chlorprothixene Sulfoxide
Reversed-Phase
C18 (Octadecyl) -C18H37 Hydrophobic interactions Extraction from aqueous matrices like plasma and urine. nih.gov
C8 (Octyl) -C8H17 Hydrophobic interactions (less retentive than C18) Suitable for moderately polar compounds.
Polymeric (e.g., Styrene-Divinylbenzene) Polystyrene-divinylbenzene copolymer Hydrophobic and π-π interactions High-capacity sorbent for a broad range of analytes. nih.gov
Mixed-Mode

Elution Solvents for Chlorprothixene Sulfoxide

The elution step in SPE is designed to disrupt the interaction between the analyte and the sorbent, allowing for its recovery in a clean solvent. The choice of elution solvent depends on the sorbent used and the properties of Chlorprothixene sulfoxide.

Table 2: Elution Solvents for Solid-Phase Extraction of Chlorprothixene Sulfoxide

Sorbent Type Elution Solvent Composition Rationale
Reversed-Phase (C18, C8, Polymeric) Methanol (B129727) or Acetonitrile Disrupts hydrophobic interactions.
Methanol/Acetonitrile with additives (e.g., 2% Ammonium Hydroxide) The basic modifier ensures that basic analytes are in a neutral state to facilitate elution. sigmaaldrich.com
Ethyl acetate/Ammonium hydroxide (B78521) (98:2, v/v) A common elution solvent for basic drugs. oup.com

| Mixed-Mode (Cation-Exchange) | Methanol with 5% Ammonium Hydroxide | The high pH neutralizes the charge on the basic analyte, disrupting the ionic interaction with the sorbent. |

pH Optimization

The pH of the sample and the washing/elution solvents is a critical parameter, especially when using ion-exchange or mixed-mode sorbents. For a basic compound like Chlorprothixene sulfoxide, pH adjustment can significantly enhance its retention on a cation-exchange sorbent and its subsequent elution. In reversed-phase SPE, pH can be adjusted to ensure the analyte is in its most hydrophobic state (neutral form) to maximize retention. For urine samples, pH is often adjusted to a range of 5 to 7 before applying to the SPE cartridge. oup.com

Research Findings and Recovery Rates

While specific studies detailing a complete SPE protocol for Chlorprothixene sulfoxide are limited, related research on the parent compound and other antipsychotic metabolites provides valuable insights. For instance, a study on the determination of chlorprothixene and its sulfoxide metabolite in plasma, although using liquid-liquid extraction, reported a high recovery of 90% for the sulfoxide metabolite. nih.gov This indicates that with an optimized SPE method, similar or even higher recovery rates should be achievable.

In a broader context, SPE methods developed for other antipsychotics have demonstrated excellent recovery rates, often exceeding 85%. nih.gov For example, an in-syringe dispersive SPE method for colchicine (B1669291) in plasma and urine showed reproducible extraction yields between 93.9% and 102.68%. nih.gov Similarly, a micro-elution SPE method for aripiprazole (B633) and its metabolite in plasma, using a polymeric sorbent, yielded recovery rates ranging from 96% to 106%. nih.gov These findings underscore the potential of SPE to achieve high and reproducible recoveries for Chlorprothixene sulfoxide.

A study involving the analysis of drugs in urine utilized SPE with a pH 6 phosphate buffer for sample pre-treatment. The protocol involved conditioning the cartridge with methanol and water, followed by sample loading. The rinsing steps included a phosphate buffer and 1M acetic acid, with a final elution using ethyl acetate/ammonium hydroxide. oup.com This multi-step washing procedure is designed to effectively remove interferences while retaining the analytes of interest.

The development of an effective SPE method for Chlorprothixene sulfoxide would involve a systematic optimization of the sorbent type, sample pH, wash solutions, and elution solvent to achieve the desired levels of recovery, selectivity, and reproducibility.

Dispositional Pharmacokinetics of Chlorprothixene Sulfoxide in Pre Clinical Models and in Vitro Systems

Formation and Elimination Kinetics in Animal Models

Chlorprothixene (B1288) undergoes significant metabolism following administration, with sulfoxidation being a major biotransformation pathway. Studies in animal models, including rats and dogs, have consistently identified chlorprothixene sulfoxide (B87167) as a key metabolite. nih.govnih.gov The formation of this sulfoxide derivative is a critical step in the metabolic cascade of chlorprothixene.

While specific kinetic parameters for the formation and elimination of chlorprothixene sulfoxide are not extensively detailed in available research, a study in human subjects indicated that the sulfoxide metabolite is the predominant component found in plasma following the administration of chlorprothixene. nih.gov This suggests a rapid and efficient conversion of the parent drug to its sulfoxide form. The subsequent elimination kinetics of the sulfoxide itself are less clearly defined in preclinical models.

Table 1: Qualitative Data on Formation and Elimination of Chlorprothixene Sulfoxide in Animal Models

Animal ModelFormation of Chlorprothixene SulfoxideElimination Route
RatsIdentified as a metaboliteUrine
DogsIdentified as a metaboliteUrine and Feces

Note: This table is based on qualitative findings, as specific kinetic parameters are not available in the cited literature.

Distribution Dynamics of Chlorprothixene Sulfoxide in Various Biological Compartments

Following its formation, chlorprothixene sulfoxide is distributed into various biological compartments. Its presence has been confirmed in the plasma, urine, and feces of both dogs and rats that have been administered the parent compound, chlorprothixene. nih.govnih.gov The detection of chlorprothixene sulfoxide in these compartments underscores its systemic distribution.

Excretion Pathways and Routes of Elimination for Chlorprothixene Sulfoxide and its Further Metabolites

The primary routes of elimination for chlorprothixene and its metabolites, including the sulfoxide, are through both urine and feces. wikipedia.org Research in dogs has shown the excretion of chlorprothixene sulfoxide, along with other metabolites such as 6- and 7-hydroxy-chlorprothixene, in both urine and feces. nih.gov Similarly, studies in rats have identified the sulfoxide derivative in urine. nih.gov

In addition to the direct excretion of chlorprothixene sulfoxide, it may also undergo further metabolism before elimination. For instance, N-demethyl sulfoxide has been identified in the urine of treated dogs and rats, suggesting that chlorprothixene sulfoxide can be a substrate for further biotransformation. nih.gov

Table 2: Excretion of Chlorprothixene Sulfoxide in Animal Models

Animal ModelUrineFecesFurther Metabolites Identified
RatsYesNot specifiedN-demethyl sulfoxide
DogsYesYesN-demethyl sulfoxide, 6- and 7-hydroxy-CPT

Comparative Pharmacokinetic Profiles of Chlorprothixene Sulfoxide Versus Parent Compound in Pre-Clinical Studies

A direct and detailed comparative analysis of the pharmacokinetic profiles of chlorprothixene and chlorprothixene sulfoxide in preclinical studies is not extensively documented in the available scientific literature. The majority of pharmacokinetic studies have focused on the parent compound, chlorprothixene, detailing its absorption, distribution, metabolism, and elimination. nih.gov

Investigation of the Biological and Pharmacological Significance of Chlorprothixene Sulfoxide Mechanistic and in Vitro Focus

In Vitro Studies on Receptor Binding Profiles of Chlorprothixene (B1288) Sulfoxide (B87167)

Direct in vitro receptor binding assays specifically for Chlorprothixene Sulfoxide are not extensively detailed in publicly available literature. However, significant insights can be drawn from studies on the metabolites of structurally similar tricyclic antipsychotic drugs, such as phenothiazines. Research into the binding affinities of major metabolites of compounds like chlorpromazine (B137089), levomepromazine (B1675116), and perphenazine (B1679617) has shown that the ring sulfoxide metabolites are virtually inactive in dopamine (B1211576) D2 receptor and alpha-1/alpha-2 adrenoceptor binding systems. nih.gov

Given the close structural relationship between the thioxanthene (B1196266) class (to which Chlorprothixene belongs) and the phenothiazine (B1677639) class, it is hypothesized that Chlorprothixene Sulfoxide exhibits a markedly reduced affinity for the same receptors that its parent compound antagonizes. wikipedia.orgdrugbank.com Chlorprothixene itself is a potent antagonist at a variety of receptors, a characteristic central to its antipsychotic action. selleckchem.comapexbt.comtargetmol.com The sulfoxidation of the tricyclic ring system is believed to alter the molecule's electronic properties, thereby diminishing its ability to effectively bind to these target receptors. nih.gov

Receptor TargetParent Compound (Chlorprothixene) Ki (nM)Metabolite (Chlorprothixene Sulfoxide) Inferred Affinity
Dopamine D118Significantly Reduced / Inactive
Dopamine D22.96Significantly Reduced / Inactive
Dopamine D34.56Significantly Reduced / Inactive
Histamine (B1213489) H13.75Significantly Reduced / Inactive
Serotonin (B10506) 5-HT29.4Significantly Reduced / Inactive
Alpha-1 AdrenergicHigh Affinity (Specific Ki not detailed in results)Significantly Reduced / Inactive

This table presents the known binding affinities of the parent compound, Chlorprothixene, and the inferred significantly lower affinity of its sulfoxide metabolite based on data from structurally analogous phenothiazine sulfoxides. nih.govselleckchem.comapexbt.comtargetmol.com

Enzyme Inhibition or Activation Studies by Chlorprothixene Sulfoxide in Isolated Systems

Specific data from in vitro studies examining the direct inhibitory or activating effects of Chlorprothixene Sulfoxide on isolated enzyme systems are not available in the reviewed scientific literature. The primary focus of metabolic studies has been on the identification of metabolites rather than the characterization of their individual enzymatic interactions. nih.govpharmacompass.com Further research is required to determine if Chlorprothixene Sulfoxide has any significant off-target enzymatic activity.

Cellular and Molecular Interactions of Chlorprothixene Sulfoxide in in vitro Models

Impact on Cellular Pathways and Signal Transduction

The mechanism of action for Chlorprothixene is centered on its ability to block postsynaptic dopamine receptors, thereby modulating dopamine-mediated signal transduction pathways. drugbank.comnih.govpatsnap.com This antagonism is critical to its therapeutic effects in psychotic disorders. nih.gov Based on the inferred lack of significant binding affinity at these receptors, Chlorprothixene Sulfoxide is not expected to contribute meaningfully to the direct modulation of dopamine-related cellular signaling. nih.gov

The conversion of Chlorprothixene to its sulfoxide metabolite likely represents a metabolic step that terminates the pharmacological action of the parent molecule. Therefore, its impact on cellular pathways is hypothesized to be passive and negligible compared to the potent effects of Chlorprothixene. The primary role of this metabolic conversion appears to be a detoxification process, rendering the compound more water-soluble and facilitating its elimination from the body. pharmacompass.com

Influence on Biochemical Processes within Defined Biological Systems

There is a lack of specific studies detailing the influence of isolated Chlorprothixene Sulfoxide on biochemical processes in defined biological systems. Studies on related thioxanthenes have noted that some metabolites can possess biological activities, such as antibacterial properties. However, in the case of the related compound clopenthixol (B1202743), its sulfoxide metabolite was found to be practically inactive against various test organisms, reinforcing the concept that sulfoxidation is primarily an inactivation pathway. mdpi.com

Contribution of Chlorprothixene Sulfoxide to the Overall Biological Activity of Chlorprothixene

The available evidence strongly suggests that Chlorprothixene Sulfoxide does not contribute to the therapeutic antipsychotic effects of its parent compound. Instead, its formation is a key aspect of the metabolism and deactivation of Chlorprothixene. nih.govpharmacompass.com The sulfoxide derivative, along with unchanged Chlorprothixene, has been identified in the urine and feces of treated animals, indicating it is a final product destined for excretion. nih.govpharmacompass.com

The mechanistic hypothesis is that the sulfoxidation of the thioxanthene nucleus fundamentally alters the compound's three-dimensional structure and electronic distribution, which are critical for high-affinity binding to dopamine and other neurotransmitter receptors. nih.govnih.gov This metabolic step effectively terminates the drug's primary pharmacological activity. While some drug metabolites are pharmacologically active, the evidence from analogous compounds points toward sulfoxide metabolites of tricyclic antipsychotics being largely inert at the primary target receptors. nih.gov

Mechanistic AspectParent Compound (Chlorprothixene)Metabolite (Chlorprothixene Sulfoxide) - Hypothesized Role
Receptor Activity Potent antagonist at Dopamine, Serotonin, Histamine, and Adrenergic receptors. selleckchem.comtargetmol.comVirtually inactive at key CNS receptors. nih.gov
Role in Signal Transduction Directly modulates and blocks dopamine-mediated signaling. nih.govpatsnap.comDoes not significantly impact dopamine signaling pathways.
Contribution to Therapeutic Effect Primary contributor to antipsychotic efficacy.Does not contribute to therapeutic effects; represents an inactivation step.
Metabolic Fate Undergoes hepatic metabolism, including sulfoxidation. nih.govA major metabolite formed for detoxification and subsequent excretion. pharmacompass.com

Emerging Research Directions and Future Perspectives for Chlorprothixene Sulfoxide Studies

Application of Advanced Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Comprehensive Metabolite Identification and Quantification

The comprehensive analysis of drug metabolites is fundamental to understanding pharmacokinetics and metabolism. Advanced mass spectrometry (MS) techniques, particularly High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are central to this endeavor, offering unparalleled sensitivity and specificity for the identification and quantification of compounds like chlorprothixene (B1288) sulfoxide (B87167) in complex biological matrices. researchgate.net

LC-MS/MS has become a method of choice for detecting metabolites in biological samples. nih.gov This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, facilitating the analysis of specific compounds within a mixture. nih.gov For instance, a method using reversed-phase high-performance liquid chromatography (HPLC) coupled with ultraviolet detection was developed to measure chlorprothixene and its sulfoxide metabolite in human plasma. nih.gov This method demonstrated that chlorprothixene sulfoxide is the predominant plasma component following administration of the parent drug. nih.gov Furthermore, LC-MS analysis has been crucial in environmental studies to identify photo-transformation products of chlorprothixene, some of which were found to be eliminated after biodegradation tests. nih.gov

HRMS provides highly accurate mass measurements, which aids in distinguishing between compounds with similar molecular weights and elucidating elemental compositions. researchgate.netijpras.com The use of data-independent strategies, such as MSE, allows for the collection of both parent and fragment ion information from a single injection, creating a comprehensive dataset that can be mined post-acquisition for metabolite identification. waters.com Such techniques are invaluable for identifying not only primary metabolites like chlorprothixene sulfoxide but also secondary or unexpected biotransformation products. In one case of a fatal drug overdose, qualitative identification of chlorprothixene and its sulfoxide was achieved using techniques including thin-layer and gas-liquid chromatography alongside spectrophotofluorometry. nih.gov

Future research will likely leverage these advanced MS platforms for more in-depth metabolic profiling. By applying HRMS and sophisticated LC-MS/MS workflows, researchers can achieve more complete quantification of chlorprothixene sulfoxide across various biological fluids and tissues, identify minor or previously undetected metabolites, and construct more accurate pharmacokinetic models.

TechniqueApplication for Chlorprothixene SulfoxideKey Findings/CapabilitiesReference
HPLC with UV DetectionQuantification in human plasmaDemonstrated that the sulfoxide is the predominant metabolite in plasma. nih.gov Quantification range of 5.0-50.0 ng/ml with ~90% recovery. nih.gov nih.gov
LC-MS/MSIdentification of environmental transformation productsUsed to detect and monitor photo-transformation products of chlorprothixene in aquatic environments. nih.gov nih.gov
Spectrophotofluorometry, TLC, GLCQualitative identification in post-mortem body fluidsConfirmed the presence of the parent drug and its sulfoxide metabolite in blood, bile, urine, and stomach contents. nih.gov nih.gov
HRMSGeneral metabolite identificationProvides accurate mass data to distinguish isobaric molecular ions and determine elemental composition, improving confidence in structural elucidation. ijpras.com ijpras.com

Development of Novel Biosensors or Electrochemical Methods for in situ Chlorprothixene Sulfoxide Monitoring

The development of novel analytical tools for real-time, in situ monitoring of drug metabolites offers significant advantages for clinical and research applications. Electrochemical methods and biosensors are promising avenues due to their potential for rapid analysis, portability, and cost-effective fabrication. mdpi.com However, the application of these techniques to chlorprothixene sulfoxide presents specific challenges.

An evaluation of high-performance liquid chromatography with oxidative amperometric detection using a glassy carbon electrode found that while the method was sensitive for chlorprothixene, the sulfoxide metabolite could not be measured with high sensitivity (less than 100 ng/ml) because of endogenous interferences in plasma. nih.gov This highlights a significant hurdle in developing direct electrochemical sensors for this metabolite in complex biological fluids.

Research on structurally similar compounds, such as chlorpromazine (B137089), provides a potential roadmap. Studies on chlorpromazine have utilized spectroelectrochemistry to monitor its anodic oxidation, a process that leads to the formation of the sulfoxide metabolite. researchgate.net At physiological pH, the sulfoxide was generated through a one-step two-electron oxidation. researchgate.net This suggests that electrochemical methods could be tailored to detect the sulfoxidation process itself. The development of selective electrodes or biosensors would likely require modifying the electrode surface to enhance signal amplification and minimize fouling from biological components. mdpi.com Future work could focus on creating molecularly imprinted polymers or employing specific enzymes on an electrode surface to selectively bind and detect chlorprothixene sulfoxide, overcoming the interference issues encountered with simpler amperometric detection. nih.gov

Integration of in silico Prediction Models for Sulfoxidation and Subsequent Metabolism

In silico, or computational, models are becoming indispensable tools in the early stages of drug discovery and toxicology for predicting metabolic fate. nih.gov These models can forecast a compound's metabolic pathways, identify potential reactive metabolites, and estimate toxicological endpoints, thereby reducing the reliance on extensive experimental assays. nih.govwustl.edu

For chlorprothixene and its sulfoxide metabolite, various computational approaches can be applied. Rule-based systems, which use a predefined set of biotransformation rules, can predict likely metabolic reactions, including the S-oxidation that forms chlorprothixene sulfoxide. nih.gov More advanced machine learning and structure-based models can predict the specific cytochrome P450 (CYP) enzymes responsible for metabolism. For example, machine learning models have been used to screen for potential inhibitors of CYP1B1, a drug-metabolizing enzyme, with chlorprothixene being one of the compounds assessed. nih.gov

A direct application of in silico tools has been demonstrated in the environmental risk assessment of chlorprothixene. nih.gov In this study, different (quantitative) structure-activity relationship ((Q)SAR) software programs were used to predict the ecotoxicity of chlorprothixene and its photolytic transformation products. nih.gov The QSAR analysis indicated that the parent compound and some of its byproducts may possess human and/or ecotoxic properties. nih.gov

Future integration of these models will allow for a more comprehensive prediction of the entire metabolic cascade starting from chlorprothixene. By modeling the initial sulfoxidation and subsequent Phase I and Phase II reactions (such as N-demethylation or glucuronidation), researchers can generate hypotheses about the full spectrum of metabolites and their potential for bioactivation or toxicity, guiding targeted experimental validation. wustl.edunih.gov

Exploration of Specific Biological Roles of Chlorprothixene Sulfoxide in Pre-Clinical Disease Models (Mechanistic Insights, without therapeutic claims)

Chlorprothixene sulfoxide is known to be a major metabolite of chlorprothixene, with studies confirming it as the predominant component in plasma after administration of the parent drug. nih.gov Its presence has also been identified in the urine of preclinical animal models, specifically dogs and rats. nih.gov Despite its known prevalence, the specific biological activities of the sulfoxide metabolite itself remain largely unexplored.

The parent drug, chlorprothixene, exerts its effects by blocking a range of neurotransmitter receptors, including dopamine (B1211576) (D1, D2, D3), serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and muscarinic acetylcholine (B1216132) receptors. drugbank.compatsnap.com A critical direction for future research is to determine whether chlorprothixene sulfoxide retains, alters, or loses the pharmacological activity of the parent compound. It is plausible that the addition of the sulfoxide group could modify the molecule's binding affinity for these receptors or alter its ability to cross the blood-brain barrier.

Studies on Environmental Fate and Degradation of Chlorprothixene Sulfoxide

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. researchgate.net Chlorprothixene and its metabolites, including the sulfoxide, can enter the aquatic environment through patient excretion into municipal sewage systems. leuphana.de If not fully removed by sewage treatment plants, these compounds can be released into surface waters. leuphana.de

Studies have begun to investigate the environmental fate of chlorprothixene. Standardized biodegradation tests found that chlorprothixene was not readily biodegradable. nih.gov The photodegradation of the parent compound has also been examined, with studies showing it is primarily eliminated by UV light, a process influenced by pH but not temperature. nih.gov During these photodegradation experiments, numerous photo-transformation products (PTPs) were detected. nih.gov Interestingly, subsequent LC-MS analysis following biodegradation tests showed that some of these PTPs were eliminated, indicating they may be biodegradable even if the parent compound is not. nih.gov

The persistence of the sulfoxide metabolite itself is a key area for future investigation. For the related compound chlorpromazine, its sulfoxide metabolite has been shown to be a very persistent product that is highly stable under visible light irradiation, even in the presence of a photocatalyst. mdpi.com This suggests that chlorprothixene sulfoxide may also be resistant to environmental degradation. Future studies should focus specifically on the degradation pathways and persistence of chlorprothixene sulfoxide in aquatic systems to fully assess its environmental risk.

Environmental AspectFinding for Chlorprothixene/MetabolitesReference
Entry into EnvironmentExcreted in urine and feces, entering sewage treatment plants and potentially surface water. leuphana.de
BiodegradabilityChlorprothixene was found to be not readily biodegradable in standardized tests. nih.gov
PhotodegradationChlorprothixene is primarily eliminated by UV irradiation, leading to the formation of 13 photo-transformation products. nih.gov
PersistenceThe related compound, chlorpromazine sulfoxide, is a highly stable and persistent metabolite, suggesting chlorprothixene sulfoxide may also be persistent. mdpi.com
EcotoxicityIn silico QSAR models predict that chlorprothixene and some of its transformation products may have ecotoxic properties. nih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Chloroprothixene sulfoxide, and how can researchers optimize yield and purity in laboratory-scale synthesis?

  • Methodological Answer : this compound synthesis typically involves the oxidation of Chloroprothixene using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). To optimize yield, researchers should conduct controlled kinetic studies to determine ideal reaction temperatures (e.g., 0–25°C) and stoichiometric ratios. Purity can be enhanced via recrystallization in solvents such as ethanol or acetone, followed by HPLC analysis (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) . Reproducibility requires strict adherence to protocols, including inert atmospheres and moisture control .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For NMR, compare chemical shifts with literature values for sulfoxide moieties (e.g., δ ~2.5–3.5 ppm for methyl groups adjacent to sulfoxide). Discrepancies in HRMS data (e.g., isotopic patterns) may indicate impurities; cross-validate with liquid chromatography (LC)-MS/MS. X-ray crystallography is recommended for absolute configuration determination .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Use UV-Vis spectroscopy to monitor degradation (λmax ~250–300 nm). For photostability, follow ICH Q1B guidelines using a xenon lamp. Quantify degradation products via LC-MS and apply Arrhenius kinetics to predict shelf life. Store samples in amber vials at –20°C under nitrogen to minimize oxidation .

Advanced Research Questions

Q. What experimental models are suitable for studying the metabolic pathways of this compound, and how can researchers mitigate interspecies variability in pharmacokinetic data?

  • Methodological Answer : Use in vitro hepatocyte models (human, rat) to identify Phase I/II metabolites via incubation with CYP450 isoforms (e.g., CYP3A4). For in vivo studies, employ radiolabeled this compound in rodent models, with plasma and tissue sampling at timed intervals. Address interspecies variability by normalizing metabolic rates to hepatic microsomal protein content and cross-referencing humanized mouse models .

Q. How can researchers resolve contradictions in reported pharmacological efficacy data for this compound across different studies?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., dosing regimens, assay sensitivity). Replicate key studies under standardized conditions (e.g., OECD guidelines for in vitro toxicity assays). Use Bayesian statistics to assess data heterogeneity and prioritize variables like cell line selection (e.g., HEK293 vs. SH-SY5Y) or animal strain differences. Transparent reporting of negative results is critical .

Q. What strategies are recommended for designing novel in vitro/in vivo experiments to explore this compound’s off-target effects?

  • Methodological Answer : Employ high-throughput screening (HTS) with kinase or GPCR panels to identify off-target interactions. For in vivo validation, use CRISPR-engineered animal models to knockout suspected off-target receptors. Incorporate transcriptomic profiling (RNA-seq) to detect downstream pathway alterations. Dose-response curves should span 3–5 log units to capture EC50/IC50 shifts, and results should be benchmarked against structurally related analogs .

Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in this compound samples during large-scale studies?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles during synthesis, with Design of Experiments (DoE) to identify critical process parameters. Use multivariate analysis (e.g., PCA) to correlate batch impurities with biological outcomes. Include internal standards in analytical runs (e.g deuterated analogs) to normalize instrumental variability .

Q. What statistical approaches are most robust for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for intra-experiment variability. For non-linear responses, use four-parameter logistic (4PL) regression. Validate assumptions via residual plots and Kolmogorov-Smirnov tests. Open-source tools like R/Bioconductor or Python’s SciPy suite enable reproducible analysis pipelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.